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Compound Name: 5-Bromo-7-fluorochroman-4-one
CAS No.: 1260008-29-4
Cat. No.: B2892181
Get Quote
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5-Bromo-7-fluorochroman-4-one is a halogenated heterocyclic compound built upon the
privileged chromanone core structure. The strategic placement of both a bromine and a fluorine
atom on the aromatic ring transforms this molecule from a simple heterocycle into a highly
versatile and valuable building block for medicinal chemistry and drug development. The
chromanone framework itself is a key feature in a variety of naturally occurring and synthetic
bioactive compounds.[1]

The true utility of this molecule lies in its chemical "handles." The fluorine atom, a well-
established bioisostere for hydrogen, can significantly enhance crucial pharmacological
properties such as metabolic stability, membrane permeability, and binding affinity to biological
targets.[2] Simultaneously, the bromine atom serves as a linchpin for synthetic diversification,
providing a reactive site for metal-catalyzed cross-coupling reactions. This dual functionality
allows researchers to construct complex molecular architectures and perform extensive
structure-activity relationship (SAR) studies.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals. It will elucidate the core chemical properties of 5-Bromo-7-
fluorochroman-4-one, propose a validated synthetic pathway, detail robust analytical

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b2892181#bc-rfq
https://www.benchchem.com/product/b2892181/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-scaffold-for-modern-drug-discovery
https://www.ijrpc.com/files/40-4200.pdf
https://www.benchchem.com/product/b152665
https://www.benchchem.com/product/b2892181/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-scaffold-for-modern-drug-discovery
https://www.benchchem.com/product/b2892181/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-scaffold-for-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2892181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

characterization protocols, and explore its potential applications, providing a foundation for its
effective use in the laboratory.

PART 1: Core Chemical and Physical Properties

The foundational properties of 5-Bromo-7-fluorochroman-4-one dictate its handling,
reactivity, and analytical behavior. The presence of the electron-withdrawing fluorine and
bromine substituents significantly influences the electron density of the aromatic ring and the
reactivity of the carbonyl group.

Property Value Source
CAS Number 1260008-29-4 [31[4]
Molecular Formula CoHeBrFO2 [3]
Molecular Weight 245.05 g/mol [3]

5-bromo-7-fluoro-2,3-
IUPAC Name ) N/A
dihydrochromen-4-one

Likely an off-white to yellow Inferred from similar
Appearance .

solid compounds
Purity Typically >95% [4]

PART 2: Analytical Characterization - A Validated
Approach

Accurate characterization is paramount to confirming the identity and purity of any chemical
intermediate. The following protocols describe a self-validating system for the analysis of 5-
Bromo-7-fluorochroman-4-one.

Spectroscopic Data Summary

The table below summarizes the expected spectroscopic signatures for the compound. These
values are predicted based on the analysis of structurally similar compounds, such as 7-
Bromo-5-fluorochroman-4-one and 5,7-Difluorochroman-4-one.[5][6][7]
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Technique

Expected Observations

1H NMR

Aromatic Region: Two signals, likely doublets or
doublet of doublets, between & 7.0-7.8 ppm,
showing coupling to each other and to the
fluorine atom. Aliphatic Region: Two triplets
between & 4.5-4.8 ppm (O-CHz2) and 6 2.8-3.1
ppm (CH2-C=0), with typical geminal coupling.

13C NMR

Carbonyl: A signal around & 185-190 ppm.
Aromatic Region: Multiple signals between &
100-165 ppm, with characteristic large C-F
coupling constants (JCF = 250 Hz) for the
carbon directly attached to fluorine. Aliphatic
Region: Two signals around & 68 ppm (O-CHz)
and 6 38 ppm (CH2-C=0).

Mass Spec (El)

Molecular lon (M*): A characteristic pair of
peaks of nearly equal intensity at m/z 244 and
246, corresponding to the two major isotopes of
bromine (°Br and 8!Br). Fragmentation: Expect
loss of CO, Br, and fragments related to the

aliphatic chain.

IR Spectroscopy

C=0 Stretch: Strong absorption band around
1680-1700 cm~1, C-F Stretch: Strong absorption
around 1100-1250 cm~1. Aromatic C=C:
Medium absorptions around 1580-1600 cm~1,

Experimental Protocol 1: NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive information on the carbon-hydrogen

framework of the molecule. The specific chemical shifts and coupling patterns are unique

fingerprints of the compound's structure, confirming the connectivity of atoms and the

substitution pattern on the aromatic ring.

Methodology:
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o Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-7-fluorochroman-4-one and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean 5 mm
NMR tube.

e Instrument Setup: Use a spectrometer operating at a minimum frequency of 400 MHz for *H
and 100 MHz for 13C to ensure adequate signal resolution.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set a
spectral width of approximately 16 ppm, centered around 6 ppm. Ensure a sufficient number
of scans (typically 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.
Set a spectral width of approximately 220 ppm. A longer acquisition time and more scans
(1024 or more) will be necessary due to the lower natural abundance of 13C.

o Data Processing: Process the acquired data using appropriate software. Apply Fourier
transformation, phase correction, and baseline correction. Calibrate the *H spectrum to the
residual solvent peak (e.g., CDClIs at & 7.26 ppm) and the 13C spectrum accordingly (e.g.,
CDClz at & 77.16 ppm).

Experimental Protocol 2: Mass Spectrometry

Causality: Mass spectrometry confirms the molecular weight of the compound and provides
crucial evidence for its elemental composition. The isotopic pattern of bromine provides an
unambiguous confirmation of its presence in the molecule.[8]

Methodology:

o Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like
methanol or acetonitrile) into the mass spectrometer via a suitable method such as direct
infusion or through a GC/LC inlet.

« lonization: Utilize Electron Impact (El) or Electrospray lonization (ESI) as the ionization
method. El is often preferred for small molecules as it can provide useful fragmentation data.

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 50-400).
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o Data Analysis: Identify the molecular ion peak (M*). For 5-Bromo-7-fluorochroman-4-one,
look for the characteristic 1:1 ratio doublet at m/z ~244 and ~246. Analyze the fragmentation
pattern to further corroborate the structure.

PART 3: Synthesis and Reactivity

While a specific documented synthesis for 5-Bromo-7-fluorochroman-4-one is not readily
available in peer-reviewed literature, a highly plausible route can be designed based on
established methods for analogous chromanones.[9][10] The most common and effective
method is an intramolecular Friedel-Crafts acylation (or cyclization) of a 3-phenoxypropionic

acid derivative.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-bromo-5-fluorophenol. This
pathway is logical because it establishes the required aromatic substitution pattern at the
outset.

Step 1: Williamson Ether Synthesis

@-Bromo-S-ﬂuorophenoD (Ethyl acrylate)

1. Base (e.g., NaH)
2. Michael Addition
3. Hydrolysis

(3-(3-Bromo-5-fluorophenoxy)propanoic acicD

Eaton's Reagent (P20s5/MsOH)
or Polyphosphoric Acid (PPA)

Step 2: Intramolecular Cyclization

5-Bromo-7-fluorochroman-4-one
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Caption: Proposed synthesis of 5-Bromo-7-fluorochroman-4-one.

Experimental Protocol 3: Synthesis

Causality: This two-step protocol is efficient. The Williamson ether synthesis (via Michael
addition) is a high-yielding method to create the ether linkage. The subsequent intramolecular
cyclization using a strong acid/dehydrating agent like Eaton's reagent is a standard and
effective method for forming the chromanone ring.[10]

Methodology:
Step 1: Synthesis of 3-(3-Bromo-5-fluorophenoxy)propanoic acid

 In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen),
dissolve 3-bromo-5-fluorophenol (1.0 eq) in a suitable anhydrous solvent like THF.

e Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-
wise. Allow the mixture to stir for 30 minutes.

o Add ethyl acrylate (1.2 eq) dropwise to the solution and allow the reaction to warm to room
temperature and stir overnight.

e Quench the reaction carefully with water. Add a solution of NaOH (e.g., 2M) and heat the
mixture to reflux for 2-4 hours to hydrolyze the ester.

e Cool the mixture to room temperature and acidify with concentrated HCI until the pH is ~1-2.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield
the crude propanoic acid intermediate, which can be purified by recrystallization or used
directly.

Step 2: Synthesis of 5-Bromo-7-fluorochroman-4-one

¢ Place the crude 3-(3-bromo-5-fluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
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e Add Eaton's Reagent (a 7.7 wt% solution of P20s in methanesulfonic acid) or polyphosphoric
acid (PPA) (typically 10x by weight).

» Heat the mixture with vigorous stirring to 60-80 °C for 2-6 hours, monitoring the reaction by
TLC or LC-MS.

» Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
» Extract the product with a suitable solvent like dichloromethane or ethyl acetate (3x).

o Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution
and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solvent under reduced pressure. Purify the resulting crude product by
column chromatography on silica gel to obtain pure 5-Bromo-7-fluorochroman-4-one.

PART 4: Applications in Research and Drug
Development

5-Bromo-7-fluorochroman-4-one is not an end-product but a strategic intermediate. Its value
is realized in its subsequent transformations.

Core Applications Logic
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Caption: Application pathways for 5-Bromo-7-fluorochroman-4-one.

 Intermediate for Chiral Alcohols: The ketone can be subjected to asymmetric reduction to
produce chiral (R)- or (S)-5-bromo-7-fluorochroman-4-ol. This step is critical as many
biological targets show stereospecific binding. A close analog, (R)-5,7-difluorochroman-4-ol,
is a pivotal intermediate in the synthesis of Tegoprazan, a potassium-competitive acid
blocker used for treating gastric acid-related conditions.[11] This highlights the
pharmaceutical relevance of this structural class.

» Scaffold for Library Synthesis: The bromine atom is a powerful tool for diversification. Using
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,
Sonogashira), a vast array of aryl, heteroaryl, alkyl, or amine groups can be introduced at the
5-position. This allows for the rapid generation of a library of compounds for high-throughput
screening against various biological targets.
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» Fragment-Based Drug Discovery (FBDD): The compact and functionalized chromanone core
makes it an excellent fragment for FBDD campaigns, where small, low-complexity molecules
are screened for weak binding to a protein target and then optimized into potent leads.

PART 5: Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely published, its
hazards can be inferred from structurally related chemicals and general principles of laboratory
safety.[12][13] The compound should be handled by trained personnel in a well-ventilated
chemical fume hood.

GHS Classification Precautionary Statements

Hazard Category .
(Predicted) (Selected)

P264: Wash skin thoroughly
after handling. P270: Do not
eat, drink or smoke when using
Acute Toxicity H302: Harmful if swallowed. this product. P301+P312: IF
SWALLOWED: Call a POISON
CENTER or doctor if you feel

unwell.

P280: Wear protective gloves.
P302+P352: IF ON SKIN:

Skin Irritation H315: Causes skin irritation.
Wash with plenty of soap and
water.
P305+P351+P338: IF IN
EYES: Rinse cautiously with
H319: Causes serious eye water for several minutes.

Eye Irritation S )
irritation. Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling and Storage:

o Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and
chemical-resistant gloves (e.g., nitrile).
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» Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or
vapors.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store
away from strong oxidizing agents and strong bases.[12]

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.

Conclusion

5-Bromo-7-fluorochroman-4-one is a strategically designed chemical intermediate with
significant potential in the field of drug discovery. Its uniqgue combination of a privileged
chromanone core with orthogonal reactive sites—a fluorine atom for modulating
physicochemical properties and a bromine atom for synthetic diversification—makes it an
exceptionally powerful tool. By understanding its fundamental properties, employing robust
analytical and synthetic protocols, and leveraging its reactivity, researchers can effectively
utilize this compound to build novel molecular entities with the potential to become next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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